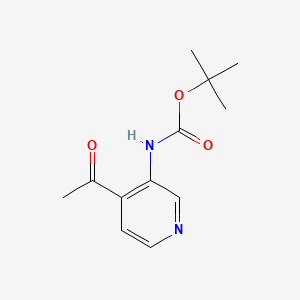
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family This compound is characterized by a benzofuran ring system with a carboxylic acid functional group at the 3-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of resorcinol with potassium hydroxide in methanol to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions, followed by acidification to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.
1,5,6,7-Tetrahydro-4H-indol-4-one: Contains a similar ring system but with different functional groups.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Shares the 4-oxo and carboxylic acid functionalities but has a different core structure.
Uniqueness
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is unique due to the presence of both a benzofuran ring and a carboxylic acid group, which confer specific chemical reactivity and potential biological activity. The methyl group at the 2-position further distinguishes it from other similar compounds, potentially affecting its physical and chemical properties.
Propriétés
IUPAC Name |
2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-8(10(12)13)9-6(11)3-2-4-7(9)14-5/h2-4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTZWOOKIBKFCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651536 |
Source


|
| Record name | 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103204-90-6 |
Source


|
| Record name | 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)
![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)




![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)




